(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the difluorobenzyl group: This step involves the alkylation of the intermediate with 2,4-difluorobenzyl bromide under basic conditions.
Final deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with (S)-configuration.
3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.
3-Amino-2-(2,4-difluorobenzyl)propanoic acid: The compound without the Boc protecting group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2R)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
SCLNICRSLHABLU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.